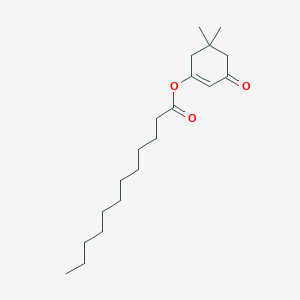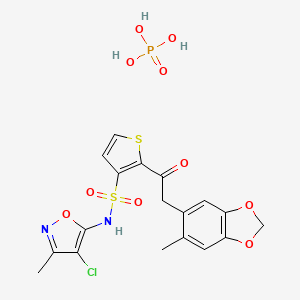
4-Hydrazinylbut-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydrazinylbut-3-en-2-one is an organic compound with the molecular formula C4H8N2O It is characterized by the presence of a hydrazine group (-NH-NH2) attached to a butenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Hydrazinylbut-3-en-2-one can be synthesized through several methods. One common approach involves the reaction of 3-buten-2-one with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:
Reactants: 3-buten-2-one and hydrazine hydrate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
The reaction yields this compound as the primary product, which can be purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydrazinylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazine group to an amine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: Oximes or nitriles
Reduction: Amines
Substitution: Various substituted hydrazine derivatives
Wissenschaftliche Forschungsanwendungen
4-Hydrazinylbut-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Hydrazinylbut-3-en-2-one involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and DNA damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenyl-3-buten-2-one: Similar structure but with a phenyl group instead of a hydrazine group.
3-Buten-2-one: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
Hydrazine: Contains the hydrazine group but lacks the butenone backbone.
Uniqueness
4-Hydrazinylbut-3-en-2-one is unique due to the presence of both the hydrazine group and the butenone backbone, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form a wide range of derivatives makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
189624-72-4 |
|---|---|
Molekularformel |
C4H8N2O |
Molekulargewicht |
100.12 g/mol |
IUPAC-Name |
4-hydrazinylbut-3-en-2-one |
InChI |
InChI=1S/C4H8N2O/c1-4(7)2-3-6-5/h2-3,6H,5H2,1H3 |
InChI-Schlüssel |
NWZWBRQFCDZREO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C=CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one]](/img/structure/B14259883.png)



![2-amino-6-benzyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14259903.png)
![N-(4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)-2,2-dimethylpropanamide](/img/structure/B14259906.png)
![8-[(Octa-1,7-dien-3-yl)oxy]octa-1,6-diene](/img/structure/B14259911.png)



![(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate](/img/structure/B14259952.png)
![N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14259956.png)


